METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE
Overview
Description
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a chlorobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE typically involves multiple steps:
Formation of the piperazine derivative: The piperazine ring is acetylated using acetic anhydride under basic conditions.
Synthesis of the chlorobenzamide intermediate: The chlorobenzamide moiety is synthesized by reacting 4-chlorobenzoic acid with an appropriate amine.
Coupling reaction: The acetylated piperazine derivative is then coupled with the chlorobenzamide intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The piperazine ring and chlorobenzamide moiety may play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a fluorine atom instead of chlorine.
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE: Similar structure but with a methyl group instead of chlorine.
Uniqueness
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE is unique due to the presence of the chlorobenzamide moiety, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-14(26)24-9-11-25(12-10-24)19-8-5-16(21(28)29-2)13-18(19)23-20(27)15-3-6-17(22)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAABGISGOBIDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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